2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid is a complex organic compound characterized by the presence of tert-butyldimethylsilyl groups and a unique azetidinone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid include other azetidinone derivatives and compounds containing tert-butyldimethylsilyl groups .
Uniqueness
What sets this compound apart is its combination of the azetidinone ring with tert-butyldimethylsilyl groups, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets and offers potential advantages in various applications, including drug development and materials science .
Eigenschaften
CAS-Nummer |
156630-85-2 |
---|---|
Molekularformel |
C21H41NO6Si2 |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
2-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C21H41NO6Si2/c1-13(28-30(11,12)20(5,6)7)14-15(21(8,17(24)25)18(26)27)22(16(14)23)29(9,10)19(2,3)4/h13-15H,1-12H3,(H,24,25)(H,26,27)/t13-,14-,15+/m1/s1 |
InChI-Schlüssel |
QKKYHTZHMBGKTR-KFWWJZLASA-N |
Isomerische SMILES |
C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C(C)(C(=O)O)C(=O)O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C(C)(C(=O)O)C(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.